1,5-Bis(4-aminoanilino)pentan-3-ol
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Overview
Description
1,5-Bis(4-aminoanilino)pentan-3-ol is an organic compound with the molecular formula C17H22N2O. It is characterized by the presence of two aminoaniline groups attached to a pentan-3-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-aminoanilino)pentan-3-ol typically involves the reaction of 1,5-dibromopentane with 4-nitroaniline, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-aminoanilino)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 1,5-Bis(4-nitroanilino)pentan-3-ol.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,5-Bis(4-aminoanilino)pentan-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Bis(4-aminoanilino)pentan-3-ol involves its interaction with specific molecular targets. In biological systems, it can interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The amino groups can form hydrogen bonds with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-nitroanilino)pentan-3-ol: Similar structure but with nitro groups instead of amino groups.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with a ketone group.
Uniqueness
1,5-Bis(4-aminoanilino)pentan-3-ol is unique due to its dual aminoaniline groups, which confer distinct chemical reactivity and biological activity. Its ability to form complexes with transition metals and its potential antimicrobial properties set it apart from other similar compounds .
Properties
CAS No. |
917950-92-6 |
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Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,5-bis(4-aminoanilino)pentan-3-ol |
InChI |
InChI=1S/C17H24N4O/c18-13-1-5-15(6-2-13)20-11-9-17(22)10-12-21-16-7-3-14(19)4-8-16/h1-8,17,20-22H,9-12,18-19H2 |
InChI Key |
UXNHIAZYHYYQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCC(CCNC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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